molecular formula C17H22O2S B14382047 5-[2,3,5,6-Tetramethyl-4-(methylsulfanyl)phenyl]cyclohexane-1,3-dione CAS No. 88311-23-3

5-[2,3,5,6-Tetramethyl-4-(methylsulfanyl)phenyl]cyclohexane-1,3-dione

Cat. No.: B14382047
CAS No.: 88311-23-3
M. Wt: 290.4 g/mol
InChI Key: SAABNFNGAOFWMA-UHFFFAOYSA-N
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Description

5-[2,3,5,6-Tetramethyl-4-(methylsulfanyl)phenyl]cyclohexane-1,3-dione is an organic compound characterized by a cyclohexane ring substituted with a tetramethyl-methylsulfanyl phenyl group and two keto groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[2,3,5,6-Tetramethyl-4-(methylsulfanyl)phenyl]cyclohexane-1,3-dione typically involves multi-step organic reactions. One common method includes the alkylation of a cyclohexane-1,3-dione derivative with a tetramethyl-methylsulfanyl benzene derivative under basic conditions. The reaction is often carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide, and a suitable solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent reaction conditions and efficient production.

Chemical Reactions Analysis

Types of Reactions

5-[2,3,5,6-Tetramethyl-4-(methylsulfanyl)phenyl]cyclohexane-1,3-dione can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The keto groups can be reduced to hydroxyl groups using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The methyl groups can be substituted with other functional groups through electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogens (e.g., bromine, chlorine), nitrating agents (e.g., nitric acid).

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Hydroxyl derivatives.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

5-[2,3,5,6-Tetramethyl-4-(methylsulfanyl)phenyl]cyclohexane-1,3-dione has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of 5-[2,3,5,6-Tetramethyl-4-(methylsulfanyl)phenyl]cyclohexane-1,3-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, altering their activity, and modulating biochemical pathways. For example, the methylsulfanyl group may interact with thiol groups in proteins, affecting their function.

Comparison with Similar Compounds

Similar Compounds

    Cyclohexane, 1,1,3,5-tetramethyl-: Similar in structure but lacks the methylsulfanyl group and keto groups.

    2,2,5,5-tetramethyl-4-(methylsulfanyl)-2,5-dihydro-1H-imidazole: Contains a methylsulfanyl group but has a different core structure.

Uniqueness

5-[2,3,5,6-Tetramethyl-4-(methylsulfanyl)phenyl]cyclohexane-1,3-dione is unique due to the presence of both the tetramethyl-methylsulfanyl phenyl group and the cyclohexane-1,3-dione core. This combination of structural features imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.

Properties

CAS No.

88311-23-3

Molecular Formula

C17H22O2S

Molecular Weight

290.4 g/mol

IUPAC Name

5-(2,3,5,6-tetramethyl-4-methylsulfanylphenyl)cyclohexane-1,3-dione

InChI

InChI=1S/C17H22O2S/c1-9-11(3)17(20-5)12(4)10(2)16(9)13-6-14(18)8-15(19)7-13/h13H,6-8H2,1-5H3

InChI Key

SAABNFNGAOFWMA-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C(C(=C1C2CC(=O)CC(=O)C2)C)C)SC)C

Origin of Product

United States

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